molecular formula C20H23NO3 B3913851 propyl 4-[(2-phenylbutanoyl)amino]benzoate

propyl 4-[(2-phenylbutanoyl)amino]benzoate

Cat. No.: B3913851
M. Wt: 325.4 g/mol
InChI Key: QOXBTCGLTFWJCL-UHFFFAOYSA-N
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Description

Propyl 4-[(2-phenylbutanoyl)amino]benzoate is an organic compound with a complex structure that includes a propyl ester group, a phenylbutanoyl group, and an aminobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(2-phenylbutanoyl)amino]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with propanol to form propyl 4-aminobenzoate. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2-phenylbutanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic ring in the benzoate moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Propyl 4-[(2-phenylbutanoyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which propyl 4-[(2-phenylbutanoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: A simpler analog without the phenylbutanoyl group.

    Phenylbutanoyl 4-aminobenzoate: Lacks the propyl ester group.

    Ethyl 4-[(2-phenylbutanoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of propyl.

Uniqueness

Propyl 4-[(2-phenylbutanoyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the propyl ester and phenylbutanoyl groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

propyl 4-(2-phenylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-14-24-20(23)16-10-12-17(13-11-16)21-19(22)18(4-2)15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXBTCGLTFWJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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